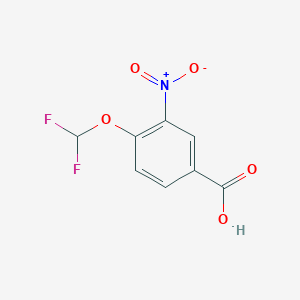

4-(Difluoromethoxy)-3-nitrobenzoic acid

Overview

Description

4-(Difluoromethoxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethoxy)-3-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the Epithelial-Mesenchymal Transition (EMT) process, which is a key factor in the pathogenesis of pulmonary fibrosis .

Mode of Action

The compound interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Furthermore, the compound significantly reduces the phosphorylation levels of Smad2/3, which are proteins that get activated by TGF-β1 and play a key role in the EMT process .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . In this pathway, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .

Pharmacokinetics

The compound has been used to treat rats in studies, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .

Action Environment

It’s worth noting that the compound’s effects have been studied both in vitro (in a549 cells) and in vivo (in rats), suggesting that it is effective in different environments .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)-3-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which are crucial for the EMT process. Additionally, this compound interacts with extracellular matrix components, influencing their deposition and organization.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In lung epithelial cells, it has been shown to inhibit the expression of proteins such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I, while increasing the expression of E-cadherin . These changes impact cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing lung inflammation and fibrosis. The compound’s ability to modulate these cellular processes makes it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3, which are key signaling molecules in the TGF-β1 pathway . This inhibition prevents the downstream signaling events that lead to EMT and fibrosis. Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and gene expression, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of EMT and reduced fibrosis in in vitro and in vivo models . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can affect metabolic flux and the levels of metabolites, ultimately influencing the compound’s efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. These interactions can affect the compound’s accumulation in target tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the difluoromethylation of a suitable precursor, such as 4-hydroxy-3-nitrobenzoic acid. This can be achieved using difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of more efficient difluoromethylating agents and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Reduction: The major product is 4-(Difluoromethoxy)-3-aminobenzoic acid.

Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial properties of compounds similar to DFM-NBA. For instance, derivatives of difluoromethylated benzoic acids have shown significant activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains . This suggests that DFM-NBA could potentially serve as a scaffold for developing new antibacterial agents.

Pulmonary Fibrosis Treatment

A notable study investigated the effects of a compound closely related to DFM-NBA on pulmonary fibrosis. The research demonstrated that this compound significantly reduced epithelial-mesenchymal transition (EMT) induced by TGF-β1 in vitro and alleviated symptoms in an in vivo rat model of bleomycin-induced pulmonary fibrosis. Key findings included:

- Reduction in lung inflammation and fibrosis.

- Decreased expression of α-SMA, hydroxyproline, and total collagen in lung tissues.

- Improvement in overall lung function metrics .

These findings indicate that DFM-NBA could be explored further as a therapeutic agent for fibrotic diseases.

Synthesis of Functionalized Polymers

DFM-NBA can act as a building block for synthesizing functionalized polymers. The difluoromethoxy group can facilitate specific interactions within polymer matrices, enhancing properties like thermal stability and mechanical strength. Such polymers could find applications in coatings, adhesives, and other materials requiring enhanced performance characteristics.

Late-stage Difluoromethylation

The compound is also relevant in synthetic organic chemistry as an intermediate for late-stage difluoromethylation reactions. These reactions allow for the selective installation of difluoromethyl groups onto complex molecules, which can significantly alter their biological activity and pharmacokinetic properties . This makes DFM-NBA an attractive candidate for drug discovery processes where fluorinated compounds are often preferred due to their enhanced metabolic stability.

Case Studies

Comparison with Similar Compounds

Similar Compounds

- 4-(Difluoromethoxy)-3-hydroxybenzoic acid

- 4-(Difluoromethoxy)-3-aminobenzoic acid

- 4-(Methoxy)-3-nitrobenzoic acid

Uniqueness

4-(Difluoromethoxy)-3-nitrobenzoic acid is unique due to the presence of both the difluoromethoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Biological Activity

4-(Difluoromethoxy)-3-nitrobenzoic acid (CAS No. 906747-90-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : CHFNO

- Molecular Weight : 221.14 g/mol

- Structure : The compound features a benzoic acid backbone with a nitro group and a difluoromethoxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating pro-inflammatory cytokines.

- Antioxidant Properties : It displays significant antioxidant activity, potentially protecting cells from oxidative stress.

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.

- Receptor Binding : It may bind to specific receptors, modulating cellular signaling pathways related to inflammation and cancer progression.

Case Study 1: Anticancer Activity

A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 15 µM, indicating significant potency against these cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its role as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, suggesting a protective effect against tissue damage.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer Activity | IC = 15 µM on breast cancer cells | |

| Anti-inflammatory Effects | Reduced paw edema and inflammatory cell infiltration | |

| Antioxidant Activity | Significant antioxidant effects observed |

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVFSSLGYGGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906747-90-8 | |

| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.